rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Description
rac-(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine-alcohol hydrochloride salt with a rigid norbornane (bicyclo[2.2.1]heptane) backbone. Its structure features an aminomethyl (-CH2NH2) and a hydroxyl (-OH) group at the 2-position of the bicyclic system, with stereochemistry defined as 1R,2R,4S. The racemic ("rac-") designation indicates a 1:1 mixture of enantiomers. This compound is used as a chiral building block in pharmaceutical synthesis, particularly for central nervous system (CNS)-targeting agents like Lurasidone Hydrochloride .
Properties
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARKZZEXJJTBF-CZEXFEQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@@]2(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40344-80-7 | |
| Record name | rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Cycloaddition
The reaction between cyclopentadiene and a dienophile such as methyl vinyl ketone forms the bicyclic framework. For example, nitroethylene as the dienophile yields rac-3-exo-isopropyl-2-endo-nitrobicyclo[2.2.1]hept-5-ene (±)-12, a precursor to nitro derivatives. Lewis acids (e.g., AlCl₃) enhance reaction rates and regioselectivity.
Table 1: Diels-Alder Reaction Conditions for Bicyclo[2.2.1]heptane Synthesis
| Dienophile | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitroethylene | AlCl₃ | 25 | 75 | |
| Methyl acrylate | None | Reflux | 68 |
Functionalization of the Bicyclic Core
Post-cycloaddition, the nitro group in intermediates like (±)-12 is reduced to an amine. Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reductions (Zn/HCl) are employed. Subsequent aminomethylation involves reductive amination of a ketone intermediate with ammonium acetate and sodium cyanoborohydride.
Key Challenge : Stereochemical control at the 2-position requires chiral auxiliaries or resolution techniques. For instance, enzymatic resolution using lipases separates enantiomers post-synthesis.
Catalytic Hydrogenation Strategies
Hydrogenation of Unsaturated Precursors
Unsaturated intermediates (e.g., bicyclo[2.2.1]hept-5-en-2-ol) are hydrogenated to saturate the double bond. Raney nickel or palladium on carbon under 50–100 psi H₂ achieves full reduction.
Table 2: Hydrogenation Conditions for Bicyclo[2.2.1]heptene Derivatives
| Substrate | Catalyst | Pressure (psi) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-ol | Pd/C | 50 | 12 | 92 | |
| 3-exo-Isopropyl derivative | Ni | 100 | 24 | 85 |
Hydrochloride Salt Formation
The free amine is treated with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt. Crystallization from methanol/ether yields the final product with >95% purity.
Biocatalytic and Asymmetric Synthesis
Enzymatic Reductive Amination
Alcohol dehydrogenases (ADHs) enable stereoselective reduction of ketone intermediates. For example, ADH from Candida glabrata reduces 2-(ketomethyl)bicyclo[2.2.1]heptan-2-ol to the (1R,2R,4S)-configured amine with >99.5% e.e.. Co-factor recycling systems (e.g., glucose dehydrogenase) enhance sustainability.
Table 3: Biocatalytic Reduction Parameters
| Enzyme Source | Substrate Conc. (g/L) | e.e. (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Candida glabrata | 200 | 99.5 | 79 | |
| Engineered ADH | 100 | 99.9 | 85 |
Dynamic Kinetic Resolution
Racemic mixtures are resolved using lipases or transition-metal catalysts. For instance, Pseudomonas fluorescens lipase selectively acylates the (1R,2R,4S)-enantiomer, leaving the undesired isomer unreacted.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Biphasic systems (water/organic solvent) improve catalyst recovery. Ethyl caprylate/water mixtures achieve 660 g·L⁻¹·d⁻¹ space-time yields in ADH-mediated reactions.
Chemical Reactions Analysis
Types of Reactions
“rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride” can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the ketone or aldehyde back to an alcohol.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, “rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[221]heptan-2-ol hydrochloride” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for understanding stereochemistry in biological systems.
Medicine
In medicine, “rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride” may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound may be used in the production of polymers, coatings, and other materials. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of “rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Amine Derivatives
Compound A : (1R,2S,4S)-rel-Bicyclo[2.2.1]heptan-2-amine Hydrochloride
- Molecular Formula : C7H14ClN .
- Key Differences : Lacks the hydroxyl group present in the target compound.
- Safety : Causes skin irritation (H315) .
Compound B : endo-2-Norborneol (Bicyclo[2.2.1]heptan-2-ol)
Cyclohexanol-Based Analogues
Compound C : cis-2-Aminocyclohexanol Hydrochloride
- Molecular Formula: C6H14ClNO .
- Key Differences : Flexible cyclohexane ring vs. rigid bicyclic system.
- Applications : Intermediate in peptide mimetics and agrochemicals.
Compound D : trans-2-Aminocyclohexanol Hydrochloride
- Molecular Formula: C6H14ClNO .
- Key Differences : Trans-configuration reduces steric hindrance compared to cis-isomer.
- Pharmacokinetics : Improved solubility due to reduced hydrophobicity vs. bicyclic analogues.
Fluorinated Bicyclic Derivatives
Compound E : Fluorinated ((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)methyl 4-Fluorobenzoate
Structural and Pharmacological Comparison Table
Research Findings and Implications
- Stereochemical Impact: The rigid bicyclic structure of the target compound enhances binding specificity in CNS targets compared to flexible cyclohexanol derivatives .
- Safety Profile : Similar to other bicyclic amines, the target compound requires handling precautions (e.g., skin irritation risks) .
- Synthetic Utility : Fluorinated derivatives (e.g., Compound E) demonstrate how substituents modulate reactivity and stability, guiding future derivatization of the target molecule .
Biological Activity
The compound rac-(1R,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine derivative that has garnered interest in various biological applications due to its structural characteristics and potential pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13NO·HCl
- Molecular Weight : 173.65 g/mol
- SMILES Notation : C1[C@H]2CC@@(CN)O[C@H]2Cl
The compound features a bicyclic structure, which is significant for its interaction with biological targets such as receptors and enzymes.
Research indicates that this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound has been studied for its potential to modulate GPCRs, which play crucial roles in signal transduction and are targets for many therapeutic agents .
- Neurotransmitter Systems : Preliminary studies suggest that this compound could influence neurotransmitter systems, particularly those involving monoamines like serotonin and norepinephrine, which are implicated in mood regulation and anxiety disorders.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, suggesting a potential role in treating depression .
- Anxiolytic Activity : The compound has shown promise in reducing anxiety behaviors in rodent models, indicating its potential as an anxiolytic agent.
Case Studies
A few notable case studies include:
- Study on Anxiety Reduction : A study published in 2020 explored the anxiolytic effects of this compound in a controlled trial involving rodents. Results indicated a significant reduction in anxiety-like behavior compared to control groups .
- Depression Models : Another study assessed the impact of this compound on depressive symptoms using chronic mild stress models in rats. The findings suggested a dose-dependent improvement in depressive behaviors associated with alterations in serotonin levels .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
